4-(Cbz-amino)-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

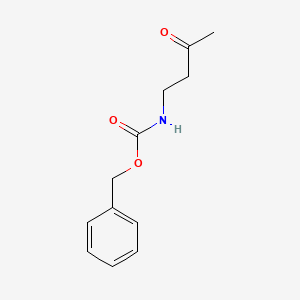

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-oxobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWVVHRNMKYYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cbz-amino)-2-butanone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cbz-amino)-2-butanone, also known as benzyl (3-oxobutyl)carbamate, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a ketone carbonyl group and a carbamate-protected primary amine, making it a valuable building block for the synthesis of a diverse array of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in research and drug development.

Chemical Structure and Properties

This compound possesses a linear four-carbon backbone. A ketone functional group is located at the C-2 position, while a primary amine at the C-4 position is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a widely used amine protecting group in organic synthesis, valued for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95484-17-6 | [] |

| Molecular Formula | C₁₂H₁₅NO₃ | [] |

| Molecular Weight | 221.25 g/mol | [] |

| IUPAC Name | benzyl N-(3-oxobutyl)carbamate | [2] |

| Synonyms | 4-(Benzyloxycarbonylamino)butan-2-one, Benzyl (3-oxobutyl)carbamate | [2] |

| Appearance | Colorless to brown liquid | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Soluble in common organic solvents | |

| SMILES | CC(=O)CCNC(=O)OCC1=CC=CC=C1 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the protection of a primary amine precursor, followed by functional group manipulations to introduce the ketone.

Diagram 2: General Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Amino-2-butanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-amino-2-butanone hydrochloride (1.0 eq) in a mixture of water and dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Basification: Slowly add a solution of sodium bicarbonate (2.5 eq) in water to the reaction mixture with vigorous stirring. Ensure the pH of the aqueous layer becomes basic (pH 8-9).

-

Cbz Protection: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the biphasic mixture over a period of 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the ketone, the methylene protons adjacent to the ketone and the nitrogen, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the aliphatic carbons, the benzylic carbon, and the aromatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ketone, and the C=O stretching of the carbamate.

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[3] The presence of both a nucleophilic amine (in its protected form) and an electrophilic ketone allows for a wide range of chemical transformations.

4.1. Synthesis of Heterocyclic Compounds

The ketone functionality can participate in condensation reactions with various binucleophiles to construct a variety of heterocyclic rings, such as pyridines, pyrimidines, and diazepines. The protected amine can be deprotected at a later stage to allow for further functionalization.

4.2. Precursor for Chiral Amines and Alcohols

The ketone can be stereoselectively reduced to a secondary alcohol, and the Cbz group can be removed to yield a chiral amino alcohol, a common structural motif in many biologically active compounds.

4.3. Building Block in Peptide and Peptidomimetic Synthesis

While not a standard amino acid, the structural features of this compound can be incorporated into peptide-like structures to create peptidomimetics with potentially enhanced stability or novel biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically useful and versatile building block with significant potential in organic synthesis and drug discovery. Its bifunctional nature, coupled with the well-established chemistry of the Cbz protecting group, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the research and development of new chemical entities.

References

4-(Cbz-amino)-2-butanone CAS number 95484-17-6 data

An In-depth Technical Guide to 4-(Cbz-amino)-2-butanone (CAS: 95484-17-6)

Introduction

This compound, also known as Benzyl (3-oxobutyl)carbamate, is a key synthetic intermediate in the field of medicinal chemistry and organic synthesis. Its structure incorporates a ketone functional group and a carbamate-protected amine, making it a versatile building block for the synthesis of a wide range of more complex molecules, including enzyme inhibitors and other pharmacologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 95484-17-6 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 42-46 °C |

| Boiling Point | 383.5±31.0 °C (Predicted) |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common and effective approach involves the oxidative cleavage of an N-protected methionine derivative. This method is advantageous due to the ready availability of the starting materials and the relatively straightforward reaction conditions.

Synthetic Scheme: From N-Cbz-Methionine

A prevalent method for synthesizing N-Cbz-4-amino-2-butanone involves the reaction of N-Cbz-methionine with a methylsulfonium salt in the presence of a base. This process efficiently transforms the methionine side chain into the desired keto-amine structure.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example based on established literature.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Cbz-methionine (1 equivalent) in a mixture of acetic acid and water.

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Add sodium acetate (approximately 3 equivalents) to the solution, followed by the portion-wise addition of a methylsulfonium salt, such as dimethyl(methylthio)sulfonium tetrafluoroborate (approximately 1.1 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mechanistic Insights and Rationale

The choice of a methylsulfonium salt is critical as it acts as a mild oxidizing agent that selectively targets the thioether group of the methionine side chain. The base, typically a weak base like sodium acetate, is necessary to facilitate the subsequent elimination and hydrolysis steps that lead to the formation of the ketone. Acetic acid in the solvent system helps to maintain a suitable pH for the reaction.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is crucial. The following are the expected spectral data based on its structure.

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 5.0-5.2 (br s, 1H, -NH-), 3.40 (q, 2H, -NH-CH₂-), 2.75 (t, 2H, -CH₂-C=O), 2.15 (s, 3H, -C(=O)-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~207.0 (C=O, ketone), 156.5 (C=O, carbamate), 136.5 (Ar-C), 128.5, 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 45.0 (-NH-CH₂-), 38.0 (-CH₂-C=O), 30.0 (-C(=O)-CH₃) |

| IR (KBr) | ~3350 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O stretch, ketone), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (N-H bend) |

| Mass Spec (ESI+) | m/z 222.1 [M+H]⁺, 244.1 [M+Na]⁺ |

Applications in Research and Development

This compound is a valuable precursor for synthesizing a variety of target molecules, particularly in the development of protease inhibitors. The ketone functionality can be elaborated into various functionalities, and the protected amine allows for selective reactions at other parts of the molecule.

Role as a Synthetic Building Block

The diagram below illustrates the utility of this compound as an intermediate in a multi-step synthesis.

The Strategic Application of the Carboxybenzyl (Cbz) Protecting Group in the Synthesis and Manipulation of Amino Ketones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amino ketones are pivotal structural motifs in a vast array of biologically active molecules and are crucial intermediates in pharmaceutical development. The inherent reactivity of the amino group necessitates a robust protection strategy to ensure chemoselectivity during synthetic transformations. The carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, has long been a cornerstone in this field. This technical guide provides a comprehensive analysis of the role of the Cbz group in the chemistry of amino ketones. We will delve into the causality behind its selection, its stability profile, methods for its introduction and cleavage, and its strategic deployment in complex synthetic routes. This guide is intended to serve as a field-proven resource, blending established principles with practical insights for professionals in organic synthesis and drug discovery.

Introduction: The Challenge of Synthesizing Amino Ketones

Amino ketones are bifunctional compounds that present a unique set of challenges in organic synthesis. The nucleophilic and basic nature of the amino group can interfere with reactions targeting the ketone or other functional groups within the molecule. Unwanted side reactions, such as self-condensation or reaction with electrophilic reagents, are common pitfalls. Therefore, the temporary masking of the amino group is not merely a procedural step but a critical strategic decision that dictates the success of a synthetic campaign.[1]

A suitable protecting group must meet several stringent criteria:[1][2]

-

Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.

-

Stability: The protected group must be robust enough to withstand a range of reaction conditions planned for subsequent steps.

-

Ease of Removal: The deprotection should be efficient, selective, and occur under conditions that do not compromise the integrity of the final molecule.

-

Orthogonality: The protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule.[3][4]

The Cbz group has emerged as a preeminent choice for amino group protection due to its favorable balance of these properties.[5][6]

The Carboxybenzyl (Cbz) Group: A Profile

The Cbz group is a carbamate-based protecting group. The lone pair of the nitrogen atom is delocalized into the carbonyl group of the carbamate, significantly attenuating its nucleophilicity and basicity. This electronic feature is the primary reason for its effectiveness as a protecting group.[7]

Key Characteristics of the Cbz Group:

-

Robust Stability: Cbz-protected amines exhibit excellent stability across a wide spectrum of reaction conditions, including basic, and mildly acidic media.[3]

-

Orthogonality: The Cbz group's primary cleavage method, catalytic hydrogenolysis, is orthogonal to many other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is a cornerstone of modern protecting group strategy, enabling selective deprotection in multi-step syntheses.[3][4][8]

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of intermediates, facilitating purification by recrystallization, a significant advantage in large-scale synthesis.[5][9]

Synthesis of Cbz-Protected Amino Ketones

Several synthetic strategies have been developed to access Cbz-protected amino ketones, each with its own merits depending on the desired substitution pattern and available starting materials.

Three-Component Coupling Reactions

One of the most efficient methods for constructing Cbz-protected β-amino ketones is through one-pot, three-component coupling reactions involving an aldehyde, a ketone, and benzyl carbamate.[10][11][12] These reactions, often catalyzed by Lewis acids or other promoters, offer a high degree of atom economy and convergence. For instance, bromodimethylsulfonium bromide has been shown to be an effective catalyst for this transformation, affording good to excellent yields under mild conditions.[10]

Conjugate Addition Reactions

The conjugate addition of benzyl carbamate to α,β-unsaturated ketones is another powerful method for the synthesis of Cbz-protected β-amino ketones. This approach has been successfully demonstrated using copper(II) triflate as a catalyst, which allows the reaction to proceed under very mild conditions and with tolerance to air and moisture.[13]

From Cbz-Protected Amino Acids

A common and versatile route involves the use of Cbz-protected amino acids as starting materials. The carboxylic acid functionality can be converted to a Weinreb amide, which upon reaction with an organometallic reagent, yields the desired ketone without over-addition. Alternatively, the acid can be converted to an acid chloride and subjected to a Friedel-Crafts acylation or reaction with an organocadmium or organocuprate reagent.

The Role of the Cbz Group in Directing Reactivity

With the amino group effectively masked, the Cbz-protected amino ketone can undergo a variety of transformations at other sites of the molecule. The stability of the Cbz group allows for a wide synthetic playbook to be employed.

Reactions at the Ketone Carbonyl

The ketone moiety can be subjected to a range of nucleophilic additions, reductions, and condensations. For example, Grignard reagents, organolithium compounds, or Wittig reagents can be used to elaborate the carbon skeleton. The ketone can also be stereoselectively reduced to the corresponding alcohol.

Reactions at the α-Carbon

The presence of the ketone allows for the generation of an enolate at the α-carbon, which can then participate in alkylation, aldol, or Michael addition reactions. The Cbz group is stable to the basic conditions typically used for enolate formation.

Deprotection of the Cbz Group: Liberating the Amine

The removal of the Cbz group is a critical final step in many synthetic sequences. The choice of deprotection method is dictated by the presence of other functional groups in the molecule.[14]

Catalytic Hydrogenolysis

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[6][14] The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3][4]

Mechanism of Catalytic Hydrogenolysis: The reaction proceeds via the cleavage of the benzyl C-O bond by hydrogen on the surface of the palladium catalyst.[14] This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[15]

Catalytic Transfer Hydrogenation

For safety and scalability, catalytic transfer hydrogenation offers a viable alternative to using hydrogen gas.[14][16] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst.[14]

Acidic Cleavage

In cases where the substrate contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing groups), acidic cleavage can be employed.[14] A common reagent for this purpose is HBr in acetic acid.[3] However, these conditions are harsh and may not be suitable for sensitive substrates.

Comparative Summary of Deprotection Methods

| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[4][14] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). Safety concerns with H₂ gas.[14] |

| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, etc., with Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[14][16] | May require higher catalyst loading or longer reaction times. |

| Acidic Cleavage | HBr in acetic acid | Useful for substrates sensitive to hydrogenation.[14] | Harsh conditions, not suitable for acid-labile functional groups. |

Experimental Protocols

Protocol 1: Cbz Protection of an Amine (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent system such as THF/water (2:1).[4]

-

Base Addition: Add sodium bicarbonate (2.0 equivalents).[4]

-

Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 equivalents) dropwise.[4]

-

Reaction: Allow the reaction to stir at 0 °C for several hours, monitoring by TLC.[4]

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[4]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[3]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Conclusion

The Cbz protecting group remains an indispensable tool in the synthesis of amino ketones for research, and drug development. Its robust nature, coupled with mild and selective deprotection methods, provides chemists with the flexibility needed to construct complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to strategically and effectively utilize the Cbz group in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Boc Protected Compounds [bzchemicals.com]

- 9. labinsights.nl [labinsights.nl]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. benchchem.com [benchchem.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Properties of N-Cbz Protected Amino Ketones

Introduction: The Strategic Importance of N-Cbz Amino Ketones in Drug Discovery

N-Carbobenzyloxy (Cbz or Z) protected amino ketones are a pivotal class of synthetic intermediates, particularly in the fields of medicinal chemistry and peptide science. Their unique structure, featuring a stable urethane protecting group, an amino acid backbone, and a reactive ketone functionality, makes them indispensable building blocks for creating complex peptide mimics (peptidomimetics) and targeted enzyme inhibitors. A prime example of their application is in the synthesis of protease inhibitors, where the ketone can act as a key pharmacophore, interacting with active site residues of enzymes implicated in diseases ranging from viral infections to cancer.

The Cbz group, introduced by Bergmann and Zervas in the 1930s, offers robust stability under a variety of reaction conditions, yet it can be removed cleanly through catalytic hydrogenolysis, conferring it orthogonality with many other common protecting groups like Boc and Fmoc.[1] Understanding the physical properties of these intermediates is not merely an academic exercise; it is fundamental to their practical application. Properties such as crystallinity, solubility, and spectroscopic signatures directly influence reaction setup, monitoring, purification strategy, and scalability. This guide provides a comprehensive overview of these core physical characteristics, grounded in established chemical principles and supported by experimental data, to empower researchers in their synthetic endeavors.

Part 1: Core Physical Properties of N-Cbz Amino Ketones

The physical state and behavior of N-Cbz amino ketones are governed by the interplay between the bulky, aromatic Cbz group, the hydrogen-bonding capabilities of the N-H proton, the polar ketone carbonyl, and the variable amino acid side chain (R-group).

Solid-State Properties: Crystallinity and Melting Points

A significant advantage of the Cbz protecting group is its tendency to impart crystallinity to the protected compound.[2][] This is highly beneficial for purification, as crystallization is often a more efficient and scalable method than chromatography for removing impurities.

-

General Characteristics: Most N-Cbz protected amino ketones derived from natural amino acids are white to off-white crystalline solids at room temperature.[1][4] The planarity of the amide bond and the potential for intermolecular hydrogen bonding between the N-H group of one molecule and the ketone or carbamate carbonyl of another contribute to a stable crystal lattice.

-

Melting Point Trends: The melting point (m.p.) is a reliable indicator of purity and is heavily influenced by the crystal packing efficiency and the molecular weight. While a comprehensive database for all amino ketones is not available, data from analogous N-Cbz amino acids and specific ketone examples reveal clear trends. Generally, larger or more complex side chains that disrupt efficient crystal packing may lead to lower melting points, whereas planar or hydrogen-bonding side chains can increase it. For instance, (S)-3-(benzyloxycarbonylamino)-1,3-diphenylpropan-1-one, a β-amino ketone, is reported as a crystalline solid with a melting point of 82–84 °C.[4]

Table 1: Representative Melting Points of N-Cbz Protected Amino Acid Derivatives

| Compound | R-Group | Derivative Type | Melting Point (°C) |

|---|---|---|---|

| N-Cbz-Glycine | -H | Amino Acid | 120-122 |

| N-Cbz-L-Alanine | -CH₃ | Amino Acid | 85-87 |

| N-Cbz-L-Valine | -CH(CH₃)₂ | Amino Acid | 62-64 |

| N-Cbz-L-Phenylalanine | -CH₂Ph | Amino Acid | 86-88 |

| N-Cbz-L-Tryptophan | -CH₂-Indole | Amino Acid | 126-128 |

| (S)-3-(Cbz-amino)-1,3-diphenylpropan-1-one | -CH(Ph)CH₂COPh | β-Amino Ketone | 82-84[4] |

Note: Data for amino acids are from commercial suppliers and serve as a proxy to illustrate general trends. Specific melting points for α-amino ketones will vary based on the ketone moiety.

Solubility Profile

The solubility of N-Cbz amino ketones is crucial for selecting appropriate reaction solvents, workup procedures, and purification methods (crystallization or chromatography). Their structure confers a generally nonpolar character, making them soluble in a range of common organic solvents.

-

Common Solvents: They typically exhibit good solubility in moderately polar to nonpolar solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), and acetone.

-

Poor Solvents: They are generally insoluble in water and nonpolar aliphatic hydrocarbons like hexanes and heptane. This property is frequently exploited during workup, where an organic extract (e.g., in EtOAc) is washed with water or brine to remove inorganic salts.[1][4] Furthermore, the addition of a nonpolar solvent like n-heptane to a concentrated solution in a solvent like ethyl acetate is a common strategy to induce crystallization.[5]

-

Influence of Side Chain: The amino acid side chain (R-group) can modulate solubility. Compounds with large, nonpolar side chains (e.g., from Leucine or Phenylalanine) will have enhanced solubility in nonpolar solvents. Conversely, side chains with protected polar functional groups (e.g., O-benzyl-Tyrosine) may require more polar solvent systems.

Table 2: General Solubility of N-Cbz Amino Ketones

| Solvent Class | Examples | Solubility | Rationale |

|---|---|---|---|

| Halogenated | DCM, Chloroform | High | Good solvation of the entire molecule. |

| Ethers | THF, Diethyl Ether | High to Moderate | Solvates the aromatic and alkyl portions well. |

| Esters | Ethyl Acetate | High | Excellent general-purpose solvent for reaction and extraction.[5] |

| Alcohols | Methanol, Ethanol | Moderate to High | Can hydrogen bond, but may be too polar for some derivatives. |

| Aprotic Polar | DMF, DMSO | High | Generally used for reactions rather than purification. |

| Hydrocarbons | Hexane, Heptane | Low to Insoluble | Used as anti-solvents for crystallization.[5] |

| Aqueous | Water | Insoluble | Allows for aqueous workup to remove salts. |

Part 2: Spectroscopic Characterization

Unambiguous characterization of N-Cbz protected amino ketones relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for routine structural confirmation.

-

¹H NMR:

-

Cbz Protons: The Cbz group gives rise to two characteristic signals: a sharp singlet for the two benzylic protons (-O-CH₂ -Ph) typically found between δ 5.0-5.2 ppm, and a multiplet for the five aromatic protons of the phenyl ring between δ 7.2-7.4 ppm.[4][6]

-

Amide Proton: The N-H proton appears as a doublet (due to coupling with the α-proton) or a broad singlet, typically between δ 5.5-7.0 ppm. Its chemical shift can be concentration and solvent-dependent.

-

α-Proton: The proton on the chiral carbon (α to the nitrogen) appears as a multiplet, with its chemical shift and coupling pattern being highly diagnostic of the amino acid.

-

Ketone Moiety: Protons adjacent to the ketone carbonyl (e.g., a methyl ketone, -CO-CH₃) will be deshielded, typically appearing as a singlet around δ 2.1-2.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct carbonyl signals are observed in the downfield region. The ketone carbonyl is typically found around δ 200-210 ppm, while the carbamate carbonyl of the Cbz group appears around δ 155-157 ppm.[7]

-

Cbz Carbons: The benzylic carbon (-O-C H₂-Ph) is seen around δ 66-68 ppm, and the aromatic carbons appear in their usual region of δ 127-137 ppm.[6][8]

-

α-Carbon: The chiral α-carbon resonates between δ 50-65 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for quickly confirming the presence of key functional groups.

-

N-H Stretch: A sharp to moderately broad peak is observed around 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the carbamate.

-

Carbonyl Stretches: This is the most diagnostic region. Two strong, sharp absorption bands will be present:

-

Ketone C=O Stretch: ~1710-1725 cm⁻¹

-

Carbamate C=O Stretch: ~1680-1700 cm⁻¹ The presence of these two distinct peaks is strong evidence for the N-Cbz amino ketone structure.[9]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is commonly used, and the compound is typically observed as its protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[6]

Part 3: Experimental Protocols & Workflows

The following sections provide standardized, field-proven methodologies for the synthesis and characterization of N-Cbz protected amino ketones. The causality behind key steps is explained to provide a deeper understanding of the process.

Synthesis Workflow: N-Cbz-L-Alanine to N-Cbz-L-Alanyl Methyl Ketone

This protocol details a common two-step synthesis starting from the commercially available N-Cbz amino acid, proceeding through a Weinreb amide intermediate. The Weinreb amide is particularly useful as it reacts cleanly with organometallic reagents to form ketones without over-addition to form a tertiary alcohol.

Caption: General workflow for the synthesis of an N-Cbz amino ketone.

Detailed Experimental Protocol

Step 1: Synthesis of N-Cbz-L-Alanyl Weinreb Amide

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-L-Alanine (1.0 eq) and dissolve it in anhydrous DCM or THF.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Rationale: The base neutralizes the hydrochloride salt and the acid that will be generated during the coupling reaction. 0 °C is used to minimize side reactions and potential racemization.

-

-

Coupling: Slowly add a solution of a peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), to the stirred mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acid wash removes excess base, the bicarbonate wash removes unreacted starting acid, and the brine wash removes residual water.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Cbz-L-Alanyl Methyl Ketone

-

Setup: Dissolve the crude N-Cbz-L-Alanyl Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Grignard Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq) dropwise via syringe.

-

Rationale: The Grignard reagent attacks the amide carbonyl. The resulting magnesium-chelated tetrahedral intermediate is stable at low temperatures, preventing over-addition.

-

-

Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor for the consumption of the starting material by TLC.

-

Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Rationale: The mild acid NH₄Cl hydrolyzes the intermediate and neutralizes any remaining Grignard reagent safely.

-

-

Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization to yield the pure N-Cbz-L-Alanyl Methyl Ketone as a white solid.

Part 4: Structure-Property Relationships & Stability

The properties of these molecules are not static; they are a direct function of their constituent parts. Understanding these relationships is key to predicting behavior and troubleshooting experiments.

Influence of the Amino Acid Side Chain

The R-group is the primary determinant of the molecule's unique identity and has a profound impact on its physical properties.

Caption: Relationship between side chain characteristics and physical properties.

Chemical Stability and Handling

-

Stability: The N-Cbz group is stable to weakly acidic and most basic conditions, making it compatible with a wide range of synthetic transformations.[1] However, it is sensitive to:

-

Storage: As crystalline solids, N-Cbz protected amino ketones are generally stable for long-term storage at room temperature in a well-sealed container, protected from light and moisture. Compounds that are oils or low-melting solids are best stored in a refrigerator or freezer.

Conclusion

N-Cbz protected amino ketones are robust and versatile synthetic intermediates whose utility is deeply connected to their physical properties. Their general tendency to be crystalline solids with predictable solubility in common organic solvents simplifies their handling and purification. A thorough understanding of their spectroscopic signatures (NMR, IR) allows for confident structural verification and reaction monitoring. By appreciating how the amino acid side chain influences these properties and by employing validated experimental protocols, researchers can effectively leverage these powerful building blocks to advance the frontiers of drug discovery and chemical biology.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 6. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

An In-Depth Technical Guide to 4-(Cbz-amino)-2-butanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Amino Ketones in Synthesis

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. Central to this endeavor is the design and synthesis of complex molecular architectures. Among the vast arsenal of chemical building blocks, β-amino ketones stand out for their versatile reactivity and their prevalence in a wide array of biologically active compounds. The strategic use of protecting groups is paramount in the multi-step synthesis of such molecules, ensuring chemo- and stereoselectivity. The carboxybenzyl (Cbz) group, in particular, has a long and storied history in peptide synthesis and beyond, prized for its stability under various conditions and its facile removal. This guide provides a comprehensive technical overview of 4-(Cbz-amino)-2-butanone, a valuable Cbz-protected β-amino ketone, focusing on its chemical properties, synthesis, and critical role as a synthetic intermediate in drug discovery.

Section 1: Core Molecular Attributes of this compound

This compound, also known by its systematic name Benzyl N-(3-oxobutyl)carbamate, is a key organic intermediate. Its structure incorporates a terminal methyl ketone, a Cbz-protected amine, and a flexible ethyl linker. This unique combination of functional groups makes it a highly versatile synthon for the introduction of a protected aminoethyl ketone moiety in more complex molecules.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| CAS Number | 95484-17-6 | [1][2] |

Structural Features and Chemical Properties

The chemical behavior of this compound is dictated by its constituent functional groups:

-

Cbz (Carboxybenzyl) Protecting Group: This group confers stability to the amine functionality, preventing its unwanted participation in reactions targeting other parts of the molecule.[3][4][5] It is generally stable to a range of reaction conditions but can be selectively removed under specific deprotection protocols, most commonly catalytic hydrogenation.[3][4][5]

-

Ketone Carbonyl Group: The ketone at the 2-position is a site for a variety of nucleophilic additions and condensation reactions, allowing for chain extension and the formation of new carbon-carbon bonds.

-

Amide Linkage: The carbamate linkage is relatively stable, but its presence influences the electronic and conformational properties of the molecule.

The interplay of these groups allows for a modular approach to synthesis, where each part of the molecule can be addressed with a high degree of selectivity.

Section 2: Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of β-amino ketones, including this compound, is a well-explored area of organic chemistry. The primary strategies involve the formation of a carbon-carbon bond adjacent to a carbonyl group and a carbon-nitrogen bond at the β-position.

Three-Component Mannich-Type Reactions

One of the most efficient methods for the synthesis of Cbz-protected β-amino ketones is the one-pot, three-component Mannich reaction.[6][7][8] This reaction typically involves an aldehyde, a ketone, and an amine source, in this case, benzyl carbamate.

General Reaction Scheme:

Figure 1: Conceptual workflow of a three-component Mannich-type reaction for the synthesis of this compound.

This approach is highly convergent and atom-economical. Various catalysts, including Lewis acids and organocatalysts, can be employed to promote the reaction and, in some cases, to control the stereochemistry of the newly formed chiral center.

Aza-Michael Addition

Another prevalent strategy is the aza-Michael addition of benzyl carbamate to an α,β-unsaturated ketone, such as methyl vinyl ketone.[9] This conjugate addition is a reliable method for the formation of the β-amino ketone skeleton.

Experimental Protocol: Aza-Michael Addition

-

Reactant Preparation: In a round-bottom flask, dissolve benzyl carbamate (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Catalyst Addition: Add a catalytic amount of a suitable Lewis acid or base (e.g., ceric ammonium nitrate).[9]

-

Addition of Enone: Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 2: Step-by-step workflow for the synthesis of this compound via an aza-Michael addition.

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Section 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the two methylene groups of the butanone chain, and the terminal methyl group. The chemical shifts and coupling patterns of the methylene protons would be indicative of their proximity to the amine and ketone functionalities.

-

¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon of the ketone, the carbamate carbonyl, the aromatic carbons, the benzylic carbon, the two aliphatic methylene carbons, and the methyl carbon. The downfield shift of the ketone carbonyl would be a key diagnostic signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the N-H bond (around 3300 cm⁻¹), the ketone C=O bond (around 1715 cm⁻¹), and the carbamate C=O bond (around 1690 cm⁻¹).[10] Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 221). Common fragmentation patterns would involve the loss of the benzyl group, cleavage adjacent to the ketone, and other characteristic fragmentations of carbamates and ketones.[11][12][13]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The Cbz-protected amine and the reactive ketone functionality allow for its incorporation into a variety of molecular scaffolds.

Precursor for Chiral Amines and Amino Alcohols

The ketone functionality of this compound can be stereoselectively reduced to the corresponding alcohol, which can then be further elaborated. The protected amine can be deprotected and modified, providing access to a range of chiral amino alcohols, which are important pharmacophores in many drug molecules.

Synthesis of Heterocyclic Compounds

β-Amino ketones are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyridines, pyrimidines, and piperidines.[6] These ring systems are prevalent in numerous approved drugs. For instance, the ketone and the protected amine in this compound can participate in condensation reactions with other bifunctional molecules to construct these heterocyclic cores.

Role in Peptide Mimetics and Modified Peptides

While the Cbz group has its roots in traditional peptide synthesis, building blocks like this compound are valuable for creating peptide mimetics and peptides with modified backbones.[14][15] The ketone functionality allows for the introduction of non-natural side chains or for the cyclization of peptides, which can lead to compounds with improved stability and biological activity. For example, it can serve as an intermediate in the synthesis of HIV-integrase inhibitors.[16]

Section 5: Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined structure, featuring a stable Cbz-protected amine and a reactive ketone, allows for its strategic incorporation into a wide range of complex molecules. The synthetic methodologies for its preparation are efficient and well-established, primarily relying on robust reactions such as the Mannich-type condensation and aza-Michael addition.

As the demand for novel and structurally diverse therapeutic agents continues to grow, the importance of key synthetic intermediates like this compound will undoubtedly increase. Future research in this area may focus on the development of more efficient and stereoselective synthetic routes to this and related compounds, as well as the exploration of its application in the synthesis of new classes of bioactive molecules. The continued use of this and similar building blocks will be instrumental in advancing the frontiers of medicinal chemistry and bringing new and improved medicines to patients.

References

- 1. 95484-17-6 | this compound - Moldb [moldb.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 2-butanone - Students | Britannica Kids | Homework Help [kids.britannica.com]

- 13. 2-Butanone [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. vectorlabs.com [vectorlabs.com]

- 16. nbinno.com [nbinno.com]

Introduction: A Precautionary Approach to a Novel Reagent

An In-Depth Technical Guide to the Safety, Handling, and Storage of 4-(Cbz-amino)-2-butanone

This compound is a valuable research chemical, often utilized as a building block in organic synthesis.[][2] Its structure, incorporating a ketone, a carbamate linkage, and a benzyl protecting group, suggests a range of potential chemical reactivities and physiological effects that must be handled with care. In the absence of a dedicated Safety Data Sheet, this guide advocates for a conservative approach, treating the compound as potentially hazardous and adhering to the highest standards of laboratory safety. The principles outlined herein are designed to create a self-validating system of protocols that prioritizes the safety of researchers and the integrity of experimental outcomes.

Compound Profile and Inferred Hazard Analysis

A comprehensive understanding of the known properties of this compound and a predictive analysis of its potential hazards based on its functional groups are foundational to its safe handling.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 95484-17-6 | [][2][3][4] |

| Molecular Formula | C12H15NO3 | [][2][4] |

| Molecular Weight | 221.25 g/mol | [][2] |

| Appearance | Colorless to brown liquid | [3] |

| Purity | Typically ≥95% | [2][4] |

| Boiling Point | Not available | [2][3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Soluble in common organic solvents like alcohol and ether. Soluble in water. | [5] |

Hazard Identification and Analysis

While specific toxicity data for this compound is unavailable, an analysis of its constituent functional groups and structurally similar compounds allows for an informed hazard assessment.

-

Butanone Moiety: The 2-butanone core suggests potential for irritation to the eyes, skin, and respiratory tract.[6][7] Butanone itself is a flammable liquid and can cause drowsiness or dizziness.[7][8]

-

Carbamate Group: Carbamates are a broad class of compounds with varied toxicological profiles. Some are known to be cholinesterase inhibitors. While the Cbz group is a protecting group, it is prudent to handle the compound with care to avoid inhalation or ingestion.

-

Benzyl Group: The benzyloxycarbonyl (Cbz) group is generally stable, but its presence may contribute to irritation.

Based on related compounds such as 4-Benzyloxy-2-butanone and other butanone derivatives, the following potential hazards should be assumed:[9][10]

-

Skin Corrosion/Irritation: May cause skin irritation.[9]

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[9][10]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[9]

-

Safety Stations: An accessible and fully functional safety shower and eye wash station must be located in the immediate vicinity of the handling area.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles with side-shields or a full-face shield are required to protect against splashes.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[9]

-

Skin and Body Protection: A laboratory coat or impervious clothing should be worn to prevent skin contact.[9]

-

Respiratory Protection: If working outside of a fume hood where there is a risk of inhalation, a suitable respirator should be used.[9]

Workflow for Safe Handling

The following diagram outlines the decision-making process and workflow for the safe handling of this compound.

Caption: Safe Handling Workflow for this compound.

Storage and Stability

Proper storage is crucial to maintain the purity and stability of this compound and to prevent hazardous situations.

Recommended Storage Conditions

-

Temperature: Store in a cool, dry place. Several suppliers recommend room temperature storage.[4][13]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[4][13]

-

Inert Atmosphere: While not explicitly stated by all suppliers, for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Incompatibilities

Based on the chemical structure, avoid storage with the following:

-

Strong Oxidizing Agents: The butanone and benzyl groups can be susceptible to oxidation.[6][14]

-

Strong Acids and Bases: These may catalyze the hydrolysis of the carbamate linkage.[14]

-

Strong Reducing Agents: The ketone functionality can be reduced.[14]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[9]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.[9]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste. Do not allow the material to enter drains or waterways.[9]

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.

-

Containers: Dispose of contaminated containers in the same manner as the product.

-

Procedure: Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in the sanitary sewer.

Conclusion

While this compound is a valuable tool in chemical research, the current lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling and storage. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. Continuous monitoring for updated safety information from suppliers and regulatory bodies is strongly recommended.

References

- 2. 95484-17-6 | this compound - Moldb [moldb.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. bio.vu.nl [bio.vu.nl]

- 9. file.leyan.com [file.leyan.com]

- 10. 4-BENZYLOXY-2-BUTANONE | 6278-91-7 [amp.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. synerzine.com [synerzine.com]

- 13. 95484-17-6|this compound|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

Introduction to Cbz-protected building blocks in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Controlled Synthesis

In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This control is achieved through the tactical use of "protecting groups"—temporary modifications that mask the inherent reactivity of a functional group, rendering it inert to specific reaction conditions.[1] An ideal protecting group must be easy to introduce in high yield, robust enough to withstand subsequent synthetic transformations, and, crucially, removable under conditions that leave the rest of the complex molecule unscathed.[1]

Among the arsenal of protecting groups available to chemists, the Carboxybenzyl group (Cbz or Z) stands as a foundational tool, particularly for the protection of amines.[2][3] First introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group revolutionized peptide synthesis by solving the problem of uncontrolled polymerization, thereby enabling the stepwise, controlled assembly of amino acids for the first time.[2][3][4] Its enduring legacy is a testament to its remarkable versatility, rooted in its robust stability, the simplicity of its introduction, and the variety of methods available for its selective removal.[3][5] This guide provides a comprehensive overview of the chemistry, application, and strategic implementation of Cbz-protected building blocks in modern synthesis.

Part 1: The Chemistry of Cbz Protection

The Cbz group is introduced by converting a nucleophilic amine into a significantly less reactive carbamate. This transformation effectively shields the amine's basicity and nucleophilicity, allowing other parts of the molecule to be modified selectively.[1][2]

Mechanism of Cbz Group Introduction

The most common method for installing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) .[2][6] The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion generates a protonated carbamate, which is neutralized by a base.

This reaction is frequently performed under Schotten-Baumann conditions , which utilize a weak aqueous base, such as sodium carbonate or sodium bicarbonate, to neutralize the HCl byproduct as it is formed.[3][6] This two-phase system is particularly effective for protecting amino acids. For substrates sensitive to aqueous conditions, organic bases like triethylamine or DIPEA in an organic solvent can be employed. More reactive Cbz-donating reagents, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), are also available for specialized applications.[5][7]

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol is a representative procedure for the N-protection of a generic amino acid.

Materials:

-

Amino Acid (1.0 eq)

-

1 M Sodium Carbonate (Na₂CO₃) solution (2.5 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric Acid (HCl)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution: In a flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.[3] The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.[3] Cooling is critical to suppress potential side reactions and decomposition of the Cbz-Cl reagent.[3]

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. Ensure the temperature is maintained below 5 °C.[3] A slight excess of Cbz-Cl ensures complete conversion of the amino acid.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol impurity.[3]

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 1 M HCl.[3] The Cbz-protected amino acid, which is soluble in the basic aqueous layer as its carboxylate salt, will precipitate upon protonation of the carboxylic acid.

-

Extraction & Isolation: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).[3] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid, which can often be purified further by crystallization.[3][5]

Part 2: The Utility of Cbz-Protected Building Blocks

The stability and reliability of the Cbz group have made it an indispensable tool in various synthetic endeavors, from its original application in peptide chemistry to the total synthesis of complex natural products.

Applications in Peptide Synthesis

The primary challenge in peptide synthesis is to form a specific amide bond between the carboxylic acid of one amino acid and the amine of another, without uncontrolled self-polymerization.[3] By masking the amine's nucleophilicity, the Cbz group allows for the selective activation of the carboxylic acid, enabling controlled, stepwise peptide chain elongation.[3]

A key concept in modern synthesis is orthogonality , which refers to the ability to remove one protecting group in the presence of others.[1] The Cbz group is a cornerstone of this strategy. It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][6] This orthogonality allows for intricate synthetic routes where different amines within a molecule can be deprotected sequentially.

Applications in Total Synthesis and Medicinal Chemistry

Beyond peptides, Cbz-protected amines are crucial intermediates in the synthesis of pharmaceuticals and complex natural products.[8] The group's stability to a wide range of non-reductive conditions makes it ideal for multi-step sequences. For example, Cbz-protected intermediates are used in the synthesis of antiviral agents, anticancer drugs, and other complex heterocyclic compounds where precise control of nitrogen reactivity is essential.[9]

Part 3: The Art of Cbz Deprotection

The true power of the Cbz group lies in the multiple, reliable methods available for its removal. The choice of deprotection method is a critical strategic decision, dictated by the presence of other functional groups in the molecule.[10]

Deprotection Strategy: A Comparative Overview

The primary methods for Cbz cleavage are catalytic hydrogenolysis and acid-mediated cleavage.[10] Newer, specialized techniques offer additional options for highly sensitive substrates.

| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C (or other catalysts) | Very mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[4][10] | Incompatible with reducible groups (alkenes, alkynes, nitro, some aryl halides); safety concerns with H₂ gas.[10] |

| Transfer Hydrogenolysis | Ammonium formate, formic acid, or cyclohexene with Pd/C | Avoids flammable H₂ gas, often safer and more convenient for scale-up.[10] | Can still reduce some sensitive functional groups. |

| Acidic Cleavage | HBr in Acetic Acid (HBr/AcOH) | Effective for substrates incompatible with hydrogenation; fast.[5] | Harsh conditions can cleave other acid-labile groups; potential for side reactions (e.g., acetylation).[11] |

| Mild Acidic Cleavage | AlCl₃ in HFIP | Milder than HBr/AcOH; good functional group tolerance.[11][12] | HFIP is an expensive solvent.[11] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, Base (e.g., K₃PO₄) in DMAC | Highly selective for substrates with sensitive, reducible groups; avoids heavy metals.[11][12] | Thiol reagent has an unpleasant odor; requires heating.[11][13] |

Method 1: Catalytic Hydrogenolysis (The Workhorse)

This is the most common and mildest method for Cbz deprotection.[11] The reaction involves the heterogeneous catalytic cleavage of the benzyl C-O bond with hydrogen gas.[10] The process is exceptionally clean, as the only byproducts are toluene and carbon dioxide, which are volatile and easily removed.[10]

Experimental Protocol: Catalytic Hydrogenolysis

-

Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) in a flask equipped with a magnetic stir bar.[3][10]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol % Pd) to the solution.[3][10]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under an H₂ atmosphere (typically 1 atm from a balloon, or higher pressure in a specialized vessel).[3]

-

Monitoring & Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst.[3][13] Rinse the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Transfer Hydrogenolysis: For applications where handling H₂ gas is a concern, transfer hydrogenolysis provides a safer alternative.[10] In this method, a hydrogen donor like ammonium formate (HCOONH₄), formic acid, or cyclohexadiene provides the hydrogen in situ in the presence of the Pd/C catalyst.[11]

Method 2: Acid-Mediated Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes), acidic cleavage is a powerful alternative.[10] The most common reagent is a solution of hydrogen bromide in acetic acid (HBr/AcOH), which cleaves the Cbz group via an Sɴ2 mechanism.[6] The amine is typically isolated as its hydrobromide salt.

Experimental Protocol: HBr/AcOH Deprotection

-

Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a minimal amount of 33% HBr in acetic acid at room temperature.[13]

-

Reaction: Stir the solution. The reaction is often rapid, but progress should be monitored by TLC.

-

Isolation: Upon completion, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the amine hydrobromide salt.

-

Purification: Collect the solid by filtration, wash thoroughly with ether to remove acetic acid and benzyl bromide, and dry under vacuum.[13]

Part 4: Field-Proven Insights & Troubleshooting

Successful synthesis requires not only knowledge of reactions but also the experience to anticipate and solve problems.

Choosing the Right Deprotection Method: A Decision Workflow

The selection of a deprotection method is not arbitrary; it is a critical decision based on the substrate's structure.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Catalytic Hydrogenolysis | Catalyst Poisoning: Sulfur-containing compounds (thiols, thioethers) or other impurities are present.[13] | Purify the starting material. If sulfur is part of the molecule, switch to a non-reductive method like acidic or nucleophilic cleavage.[13] |

| Poor Catalyst Activity: The Pd/C catalyst is old, of low quality, or has become deactivated.[13][14] | Use a fresh batch of high-quality catalyst. Increase catalyst loading (e.g., to 20 mol %). | |

| Product Inhibition: The deprotected amine product can coordinate to the palladium surface, inhibiting the reaction.[13] | Add a small amount of a weak acid (e.g., acetic acid) to protonate the product amine and reduce its coordination to the catalyst.[13] | |

| Reduction of Other Functional Groups | The hydrogenation conditions are reducing other parts of the molecule (e.g., alkenes, nitro groups).[13] | Switch to a non-reductive method (acidic or nucleophilic cleavage).[11] Alternatively, try transfer hydrogenolysis, which can sometimes offer better selectivity.[13] |

| Acetylated Side Product in HBr/AcOH | The deprotected amine is acetylated by the acetic acid solvent, especially at higher temperatures.[11] | Perform the reaction at room temperature or below. For sensitive substrates, switch to a non-nucleophilic acid system (e.g., HCl in dioxane) or a milder Lewis acid method (AlCl₃/HFIP).[11] |

Conclusion

Nearly a century after its introduction, the Carboxybenzyl group remains a vital and widely used protecting group in organic synthesis. Its stability, ease of handling, and, most importantly, the strategic flexibility afforded by its diverse deprotection methods have solidified its place in the synthetic chemist's toolbox. From the foundational principles of peptide synthesis to the assembly of complex drug candidates, a thorough understanding of the Cbz group's chemistry and its strategic application is essential for any scientist engaged in the art of molecular construction.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Benzyl Chloroformate [commonorganicchemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Foreword: The Strategic Importance of Bifunctional Building Blocks

An In-Depth Technical Guide to the Characterization of 4-(Cbz-amino)-2-butanone

In the landscape of modern drug discovery and development, the efficiency of synthetic routes is paramount. Success often hinges on the strategic use of versatile, high-purity building blocks. This compound (CAS: 95484-17-6) represents a quintessential example of such a molecule.[1][2] Possessing two key functional groups—a ketone and a protected primary amine—it serves as a valuable intermediate for constructing more complex molecular architectures. The carboxybenzyl (Cbz) protecting group provides robust shielding for the nucleophilic amine, allowing for selective chemistry to be performed at the ketone carbonyl.[3][] Understanding the precise characterization of this molecule is not merely an academic exercise; it is a critical step in ensuring the reproducibility, purity, and ultimate success of a multi-step synthesis campaign.

This guide provides a comprehensive framework for the definitive characterization of this compound. We will move beyond rote data reporting to explore the causality behind analytical choices, establishing a self-validating system for confirming structure and purity.

Overview of the Molecular Structure and Synthetic Origin

This compound, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , is structurally composed of a four-carbon backbone with a ketone at the C2 position and a Cbz-protected amine at the C4 position.[1]

It is typically synthesized via the reaction of 4-amino-2-butanone with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] This reaction, a standard Schotten-Baumann-type N-protection, is generally high-yielding. However, knowledge of this pathway is crucial for characterization, as it informs the potential impurities to screen for, namely unreacted 4-amino-2-butanone, excess benzyl chloroformate, or the byproduct benzyl alcohol.

Caption: Synthesis of this compound.

Physicochemical and Handling Properties

A foundational characterization begins with documenting the material's basic physical properties and ensuring its stability through proper handling.

| Property | Value | Source |

| CAS Number | 95484-17-6 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | Colorless to brown liquid | [6] |

| Storage | Sealed in a dry place at room temperature | [2] |

Expert Insight: The potential color variation from colorless to brown may indicate the presence of minor impurities or degradation products. A freshly purified sample should be near colorless. Proper storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation over long-term storage.

Comprehensive Spectroscopic Analysis